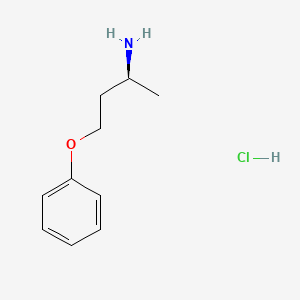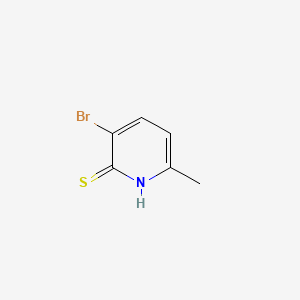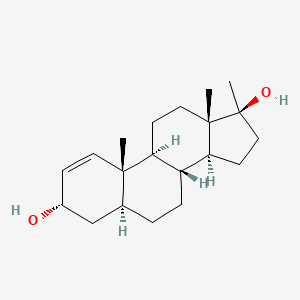![molecular formula C28H20N4O4 B13451776 6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings and a tetracyclic core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing pyridine and ethyl groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.
Substitution: The pyridine rings in the compound can participate in substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone involves its interaction with specific molecular targets. The compound can bind to metal ions through its pyridine rings, forming stable complexes. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis[1,1-di(2-pyridinyl)ethyl]pyridine: Similar in structure but lacks the tetracyclic core.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Contains triazole rings instead of the tetracyclic structure.
N,N′-bis(2-pyridylethyl)pyromellitic diimide: Features pyridine rings separated by ethylene moieties.
Uniqueness
6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is unique due to its tetracyclic core, which imparts distinct chemical and physical properties. This structure allows for specific interactions with metal ions and other molecules, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C28H20N4O4 |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
6,13-bis(2-pyridin-2-ylethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C28H20N4O4/c33-25-19-7-9-21-24-22(28(36)32(27(21)35)16-12-18-6-2-4-14-30-18)10-8-20(23(19)24)26(34)31(25)15-11-17-5-1-3-13-29-17/h1-10,13-14H,11-12,15-16H2 |
Clave InChI |
TYJPQTHSUBXXLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCC6=CC=CC=N6)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13451702.png)
![2-{4-[3-(3-methoxybenzamido)phenyl]-1H-1,2,3-triazol-1-yl}acetic acid](/img/structure/B13451703.png)


![[4-(Dimethoxymethyl)pyridin-3-yl]methanol](/img/structure/B13451709.png)


![{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B13451730.png)
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13451735.png)

![4-nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13451744.png)
